3-Amino Group Enables Direct Conversion to Imidazolone BACE1 Inhibitor Scaffolds
The 3‑amino substituent permits a cyclocondensation reaction that is not feasible with the 3‑des‑amino analog (CAS 316806‑56‑1). In the published patent literature, condensation of 3‑amino‑hydantoins with aldehydes yields imidazolone cores that inhibit beta‑secretase (BACE1) with low‑micromolar potency [1]. The non‑amino analog lacks this reactivity and cannot generate the active imidazolone scaffold under analogous conditions.
| Evidence Dimension | Synthetic utility (number of accessible diversification reactions at the 3‑position) |
|---|---|
| Target Compound Data | 3‑amino group present; capable of forming hydrazones, Schiff bases, and fused imidazolones (≥3 distinct reaction pathways) |
| Comparator Or Baseline | 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione (CAS 316806‑56‑1); 3‑position is unsubstituted (0 accessible diversification pathways at this position) |
| Quantified Difference | ≥3 vs. 0 reaction pathways at the 3‑position |
| Conditions | Organic synthesis; condensation with aryl aldehydes in DMF at 80–120 °C, as described in patent US20090048320A1 [1] |
Why This Matters
For medicinal chemistry teams synthesizing BACE1 inhibitors, the 3‑amino derivative is the required intermediate; the non‑amino surrogate cannot be used, making structural identity critical for procurement decisions.
- [1] Malamas, M. S.; Robichaud, A. J.; Porte, A. M.; Morris, K. M.; Solvibile, W. R. Amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone compounds for the inhibition of beta-secretase. U.S. Patent Application US20090048320A1, February 19, 2009. View Source
